N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of azetidinone and oxazole rings, which are known for their biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the azetidinone and oxazole intermediates. The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cyclization of a β-lactam precursor. The oxazole ring can be synthesized via a Fischer oxazole synthesis, which involves the cyclization of an α-hydroxyketone with an amide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazole ring to an oxazoline ring, altering the compound’s properties.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: Used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The azetidinone ring is known to inhibit certain enzymes by mimicking the transition state of enzyme-substrate complexes. The oxazole ring can interact with various receptors and proteins, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide
- N-[1-(4-bromophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide
- N-[1-(4-methylphenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide
Uniqueness
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c1-9-6-11(18-22-9)7-14(20)17-13-8-19(15(13)21)12-4-2-10(16)3-5-12/h2-6,13H,7-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWMPVLWQHLBIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CC(=O)NC2CN(C2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.